Hept-5-en-1-yne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

hept-5-en-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10/c1-3-5-7-6-4-2/h1,4,6H,5,7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWQSLQDQSMIDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40709520 | |

| Record name | Hept-5-en-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40709520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127130-69-2 | |

| Record name | Hept-5-en-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40709520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Hept-5-en-1-yne chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hept-5-en-1-yne is an organic molecule belonging to the enyne class of compounds, characterized by the presence of both a double (alkene) and a triple (alkyne) bond within its carbon skeleton. Specifically, it is a seven-carbon chain with a terminal alkyne at position 1 and a double bond at position 5. This arrangement of functional groups makes this compound a versatile building block in organic synthesis, with potential applications in the construction of more complex molecules, including those of pharmaceutical interest. This guide provides a comprehensive overview of its chemical structure, properties, and synthetic methodologies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a seven-carbon chain containing a terminal triple bond and a double bond at the fifth carbon. The presence of the double bond allows for the existence of (E) and (Z) stereoisomers.

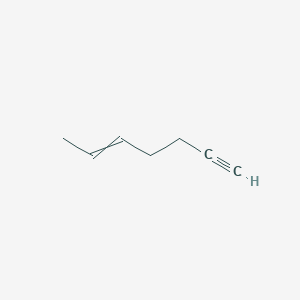

Caption: Chemical structure of this compound.

Physical and Chemical Properties

Quantitative data for this compound is primarily based on computational models, with some experimental data available for its stereoisomer, (E)-hept-5-en-1-yne. A summary of these properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀ | PubChem[1] |

| Molecular Weight | 94.15 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 127130-69-2 | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Complexity | 89.9 | PubChem[1] |

| Monoisotopic Mass | 94.078250319 Da | PubChem[1] |

| XLogP3 | 2.1 | PubChem[1] |

Note: Most physical properties such as boiling point and density are not experimentally determined for this compound in the available literature. For a related isomer, hept-1-en-6-yne, a boiling point of approximately 110-112°C and a density of about 0.75 g/cm³ have been reported.

Spectroscopic Data

| Data Type | Description |

| ¹³C NMR | Spectral data available for (E)-hept-5-en-1-yne. |

| GC-MS | Gas Chromatography-Mass Spectrometry data available for (E)-hept-5-en-1-yne. |

Synthesis of this compound

The synthesis of enynes like this compound can be achieved through various modern organic chemistry reactions. Palladium-catalyzed cross-coupling reactions are among the most efficient and widely used methods. The Sonogashira coupling, which involves the coupling of a terminal alkyne with a vinyl halide, is a particularly suitable method.

General Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the synthesis of an enyne, which can be adapted for the synthesis of this compound by selecting the appropriate starting materials (e.g., propyne and 1-bromo-but-2-ene).

Materials:

-

Vinyl halide (e.g., 1-bromo-but-2-ene)

-

Terminal alkyne (e.g., propyne or its synthetic equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) salt (e.g., CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add the vinyl halide and the solvent.

-

Add the palladium catalyst and the copper(I) salt to the reaction mixture.

-

Add the amine base, followed by the terminal alkyne.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired enyne.

References

An In-depth Technical Guide to the Synthesis and Characterization of Hept-5-en-1-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Hept-5-en-1-yne, a valuable building block in organic synthesis. The document details a robust synthetic protocol and outlines the key analytical techniques for the structural elucidation and purity assessment of this enyne.

Introduction

This compound is a seven-carbon hydrocarbon containing both a terminal alkyne and an internal alkene functional group. This unique structural motif makes it a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds. The presence of both sp- and sp²-hybridized carbon centers allows for a variety of subsequent chemical transformations, making a reliable synthetic and characterization protocol essential for its effective utilization in research and development.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via the alkylation of an acetylide anion with a suitable alkenyl halide. This method provides a straightforward and high-yielding route to the target compound.

Experimental Protocol: Alkylation of Lithium Acetylide with 1-Bromo-pent-3-ene

This procedure details the synthesis of this compound from acetylene and 1-bromo-pent-3-ene.

Materials:

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Acetylene gas, purified

-

1-Bromo-pent-3-ene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Generation of Lithium Acetylide: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a thermometer, and a septum is placed under an inert atmosphere (argon or nitrogen). Anhydrous THF is added, and the flask is cooled to -78 °C in a dry ice/acetone bath. Acetylene gas is bubbled through the solvent for 20-30 minutes to ensure saturation.

-

Deprotonation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution at -78 °C, maintaining the temperature below -70 °C. The formation of a white precipitate of lithium acetylide-ethylenediamine complex may be observed. The mixture is stirred for an additional 30 minutes at this temperature.

-

Alkylation: 1-Bromo-pent-3-ene (1.0 equivalent) is added dropwise to the acetylide suspension at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.[1][2][3][4][5]

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to afford pure this compound.

Table 1: Summary of Reaction Parameters

| Parameter | Value |

| Reaction Type | Acetylide Alkylation |

| Acetylide Source | Acetylene Gas |

| Base | n-Butyllithium |

| Electrophile | 1-Bromo-pent-3-ene |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | -78 °C to Room Temperature |

| Purification Method | Fractional Distillation |

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using a combination of spectroscopic techniques.

Physical and Chemical Properties

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀ | [6] |

| Molecular Weight | 94.15 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| CAS Number | 127130-69-2 | [6] |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on its structure and typical values for similar compounds.

Table 3: Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Absorption Frequencies |

| ¹H NMR | δ 5.4-5.6 (m, 2H, -CH=CH-), δ 2.8-3.0 (m, 2H, -C≡C-CH₂-), δ 2.1-2.3 (m, 2H, =CH-CH₂-), δ 1.9-2.0 (t, 1H, -C≡CH), δ 1.6-1.7 (d, 3H, CH₃-CH=)[7][8][9] |

| ¹³C NMR | δ 125-135 (-CH=CH-), δ 83-85 (-C≡CH), δ 68-70 (-C≡CH), δ 20-35 (-CH₂- groups), δ 15-20 (CH₃-) |

| IR (Infrared) | ~3300 cm⁻¹ (strong, sharp, ≡C-H stretch), ~2110 cm⁻¹ (weak, C≡C stretch), ~1650 cm⁻¹ (medium, C=C stretch), ~3020 cm⁻¹ (=C-H stretch), 2850-2960 cm⁻¹ (-C-H stretch)[10][11][12] |

| Mass Spec. | Molecular Ion (M⁺): m/z = 94. Key fragments may include loss of methyl (m/z = 79) and propyl (m/z = 51) groups.[13][14] |

Logical Workflow

The overall process for the synthesis and characterization of this compound can be visualized as a logical workflow.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound via acetylide alkylation, a reliable and scalable method. The comprehensive characterization data serves as a benchmark for researchers to ensure the quality and identity of the synthesized compound. The provided workflow diagram offers a clear visual representation of the entire process, from starting materials to final structural confirmation. This information is intended to empower researchers in their synthetic endeavors and facilitate the use of this compound in the development of novel chemical entities.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound | C7H10 | CID 54173839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

Spectroscopic and Spectrometric Analysis of Hept-5-en-1-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the volatile organic compound hept-5-en-1-yne. This document details predicted spectral data, outlines experimental protocols for data acquisition, and presents a logical workflow for the analysis of this compound, which is of interest in various fields of chemical research and development.

Introduction

This compound is an unsaturated hydrocarbon containing both a double and a triple bond, making it a valuable synthon in organic chemistry. Its characterization is crucial for ensuring purity and confirming its structure in synthetic pathways. This guide focuses on the two primary analytical techniques for structural elucidation: NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to show distinct signals for the acetylenic, olefinic, and aliphatic protons. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~1.95 | t | ~2.7 |

| H-3 | ~2.15 | dt | ~7.0, 2.7 |

| H-4 | ~2.28 | q | ~7.0 |

| H-5 | ~5.45 | m | - |

| H-6 | ~5.55 | m | - |

| H-7 | ~1.65 | d | ~6.5 |

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts for each carbon atom of this compound are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | ~68.5 |

| C-2 | ~84.0 |

| C-3 | ~18.5 |

| C-4 | ~34.0 |

| C-5 | ~125.0 |

| C-6 | ~130.0 |

| C-7 | ~17.5 |

Mass Spectrometry (MS) Data

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Molecular Ion and Fragmentation Pattern

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (94.15 g/mol ).[1] The fragmentation pattern will be characteristic of an enyne, with cleavage at the allylic and propargylic positions being prominent. The predicted major fragments are listed in Table 3.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 94 | [C₇H₁₀]⁺ (Molecular Ion) |

| 79 | [C₆H₇]⁺ |

| 67 | [C₅H₇]⁺ |

| 53 | [C₄H₅]⁺ |

| 41 | [C₃H₅]⁺ |

| 39 | [C₃H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and GC-MS data for a volatile compound like this compound.

NMR Spectroscopy Protocol

4.1.1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

4.1.2. Instrument Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: 10-12 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

4.2.1. Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as dichloromethane or hexane.

4.2.2. GC-MS Parameters:

-

Gas Chromatograph:

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 40 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 35-350.

-

Analytical Workflow

The logical flow for the analysis of this compound using NMR and MS is depicted in the following diagram.

Caption: Workflow for the analysis of this compound.

References

Hept-5-en-1-yne: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hept-5-en-1-yne is an organic molecule belonging to the enyne class of compounds, characterized by the presence of both a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne). This dual functionality makes it a versatile building block in organic synthesis, offering multiple reactive sites for the construction of more complex molecular architectures. Its unique structural features are of significant interest to researchers in medicinal chemistry and materials science for the development of novel compounds and polymers. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characteristic reactions.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available for its constitutional isomers, many of the properties for this compound itself are based on computational models.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀ | PubChem[1] |

| Molecular Weight | 94.15 g/mol | PubChem[1] |

| Boiling Point | ~110-112 °C (for hept-1-en-6-yne) | ECHEMI[2] |

| Density | ~0.75 g/cm³ (for hept-1-en-6-yne) | ECHEMI[2] |

| Appearance | Colorless liquid (for hept-1-en-6-yne) | ECHEMI[2] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether.[2] | ECHEMI[2] |

| XLogP3-AA | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Spectroscopic Data

-

¹³C NMR: The spectrum for (E)-hept-5-en-1-yne is available and can be used to approximate the chemical shifts for the carbon atoms in this compound.[3]

-

Mass Spectrometry (GC-MS): The mass spectrum of (E)-hept-5-en-1-yne shows a molecular ion peak corresponding to its molecular weight, which would be identical for this compound.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum of hept-1-yne shows characteristic peaks for the terminal alkyne C-H stretch (around 3300 cm⁻¹) and the C≡C triple bond stretch (around 2100 cm⁻¹). This compound would exhibit a similar terminal alkyne stretch, along with a C=C double bond stretch (around 1640 cm⁻¹).

Experimental Protocols

The dual functionality of this compound allows for a rich variety of chemical transformations. The following protocols describe its synthesis and the selective reaction of its alkene and alkyne moieties.

Synthesis of this compound via Sonogashira Coupling

A common method for the synthesis of enynes is the Sonogashira coupling, which involves the reaction of a vinyl halide with a terminal alkyne, catalyzed by palladium and copper complexes.

Materials:

-

(E)-1-Iodopent-2-ene

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrabutylammonium fluoride (TBAF)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (E)-1-iodopent-2-ene (1 equivalent), Pd(PPh₃)₂Cl₂ (0.02 equivalents), and CuI (0.04 equivalents).

-

Add anhydrous, degassed triethylamine (2 equivalents) to the flask.

-

To the stirred mixture, add ethynyltrimethylsilane (1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude silyl-protected enyne.

-

Dissolve the crude product in THF and treat with TBAF (1.1 equivalents) at 0 °C to remove the trimethylsilyl protecting group.

-

Stir for 1 hour at room temperature, then quench with water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by flash column chromatography on silica gel.

Hydroboration-Oxidation of the Alkyne Moiety

This reaction selectively targets the terminal alkyne, converting it to an aldehyde.

Materials:

-

This compound

-

9-Borabicyclononane (9-BBN) dimer

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) solution (3M)

-

Hydrogen peroxide (H₂O₂) solution (30%)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.

-

Add a solution of 9-BBN dimer (0.55 equivalents) in THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Cool the mixture to 0 °C and slowly add 3M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution, maintaining the temperature below 20 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the resulting aldehyde by column chromatography.

Epoxidation of the Alkene Moiety

This reaction selectively targets the alkene, forming an epoxide while leaving the alkyne intact.

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

Procedure:

-

Dissolve this compound (1 equivalent) in DCM in a round-bottom flask.

-

Add m-CPBA (1.1 equivalents) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous sodium sulfite solution.

-

Wash the organic layer with a saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting epoxide by column chromatography.

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Synthesis workflow for this compound.

Logical Diagram: Reactivity of this compound

Caption: Reactivity of this compound's functional groups.

References

Hept-5-en-1-yne: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hept-5-en-1-yne, a versatile seven-carbon molecule featuring both a double and a triple bond, holds a significant place in the landscape of organic synthesis. This document provides a comprehensive overview of its discovery, historical context, and detailed synthetic methodologies. While the initial discovery of this specific enyne is not prominently documented as a landmark event, its synthesis falls within the broader development of enyne chemistry, a critical area in the construction of complex organic molecules. This guide presents key physical and chemical properties, detailed experimental protocols for a plausible synthetic route, and visualizations of the underlying chemical logic.

Introduction and Historical Context

The development of synthetic routes to molecules containing both alkene and alkyne functionalities, known as enynes, was a pivotal advancement in organic chemistry. These structures serve as valuable building blocks, allowing for diverse and powerful transformations, including cycloadditions, metathesis reactions, and couplings, to construct complex molecular architectures found in natural products and pharmaceutical agents.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its identification, purification, and use in subsequent chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀ | PubChem[1] |

| Molecular Weight | 94.15 g/mol | PubChem[1] |

| CAS Number | 127130-69-2 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CC=CCCC#C | PubChem[1] |

| InChI Key | OWWQSLQDQSMIDE-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the coupling of an appropriate alkenyl halide with a propargyl equivalent. A plausible and efficient method involves the reaction of a Grignard reagent derived from propargyl bromide with 1-bromo-2-butene.

Plausible Synthesis Pathway

A logical retrosynthetic analysis of this compound suggests a disconnection at the C3-C4 bond, leading to a propargyl nucleophile and a butenyl electrophile.

References

Hept-5-en-1-yne: An In-depth Technical Guide on Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Hept-5-en-1-yne is a non-conjugated enyne, a class of organic molecules containing both a double (alkene) and a triple (alkyne) carbon-carbon bond. Its unique bifunctionality makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the stability and reactivity profile of Hept-T-5-en-1-yne, with a focus on its potential applications in research and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₀ | PubChem[1] |

| Molecular Weight | 94.15 g/mol | PubChem[1] |

| CAS Number | 127130-69-2 | PubChem[1] |

| XLogP3 | 2.1 | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Stability Profile

This compound is generally stable under standard laboratory conditions (room temperature and pressure, inert atmosphere). However, its stability is influenced by the presence of the two unsaturated functional groups.

Thermodynamic Stability: Non-conjugated enynes like this compound are thermodynamically less stable than their conjugated isomers. The lack of conjugation means there is no resonance stabilization between the pi systems of the alkene and alkyne.

Reactivity and Decomposition: The molecule is susceptible to degradation under certain conditions:

-

Strong Acids and Bases: Can catalyze isomerization or polymerization.

-

Oxidizing Agents: The double and triple bonds are readily oxidized.

-

Heat and Light: Can promote polymerization and decomposition.

-

Transition Metals: Can catalyze a variety of transformations, including rearrangements and cycloadditions.

Reactivity Profile

The reactivity of this compound is characterized by the distinct chemistries of its terminal alkyne and internal alkene functionalities.

Synthesis of this compound

Hypothetical Synthetic Workflow:

Caption: Hypothetical synthesis of this compound.

Experimental Protocol (General):

-

Preparation of Lithium Acetylide: To a solution of but-1-yne in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), a solution of n-butyllithium in hexanes is added dropwise. The mixture is stirred at this temperature for 1 hour.

-

Coupling Reaction: Allyl bromide is then added dropwise to the lithium acetylide solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by fractional distillation or column chromatography on silica gel to yield pure this compound.

Key Reactions of this compound

1. Reactions of the Terminal Alkyne:

The terminal alkyne is characterized by its acidic proton and its ability to undergo various addition and coupling reactions.

-

Deprotonation and Alkylation: The terminal proton can be removed by a strong base (e.g., NaNH₂, n-BuLi) to form an acetylide anion. This nucleophile can then react with electrophiles, such as alkyl halides, to form new carbon-carbon bonds.

-

Hydration (Markovnikov Addition): In the presence of a mercury(II) catalyst and aqueous acid, water adds across the triple bond to form an enol, which tautomerizes to the corresponding methyl ketone (hept-5-en-2-one).

-

Hydroboration-Oxidation (Anti-Markovnikov Addition): Reaction with a hindered borane (e.g., disiamylborane or 9-BBN) followed by oxidation with hydrogen peroxide in basic conditions yields the corresponding aldehyde (hept-5-en-1-al).

-

Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst.

2. Reactions of the Internal Alkene:

The internal, non-conjugated double bond undergoes typical electrophilic addition reactions.

-

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond yields the corresponding dihalide.

-

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, with the hydrogen adding to the carbon with more hydrogen atoms.

-

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) forms an epoxide.

-

Hydrogenation: The double bond can be selectively reduced to an alkane using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. The alkyne can also be reduced under these conditions. Selective reduction of the alkyne to a cis-alkene can be achieved using Lindlar's catalyst.

3. Reactions Involving Both Functional Groups:

The presence of both an alkene and an alkyne in the same molecule opens up possibilities for intramolecular reactions and metal-catalyzed rearrangements.

-

Enyne Metathesis: In the presence of a suitable transition metal catalyst (e.g., Grubbs catalyst), this compound can undergo intramolecular ring-closing metathesis, although this is more common for 1,6- or 1,7-enynes. Intermolecular enyne metathesis is also a possibility. Kinetic studies on similar systems have shown that greater substitution on the alkyne can accelerate the rate of metathesis.[2]

Reaction Pathways Overview:

Caption: Reactivity map of this compound.

Conclusion

This compound is a valuable substrate in organic synthesis due to the orthogonal reactivity of its alkyne and alkene functional groups. While detailed experimental data on its thermodynamic and kinetic properties are scarce in the public domain, its reactivity can be reliably predicted based on the well-established chemistry of terminal alkynes and internal alkenes. This guide provides a foundational understanding for researchers and professionals looking to utilize this compound in the development of novel molecules and synthetic methodologies. Further experimental investigation is warranted to fully characterize its stability and reactivity profile.

References

Comprehensive literature review on Hept-5-en-1-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hept-5-en-1-yne is an organic compound featuring both a double bond (alkene) and a triple bond (alkyne) within its seven-carbon chain. This dual functionality makes it a versatile building block in organic synthesis, offering multiple reactive sites for the construction of more complex molecular architectures. The presence of the terminal alkyne provides a handle for various coupling reactions, while the internal alkene can participate in a range of addition and cycloaddition reactions. This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, with a focus on experimental details and potential applications in research and drug development. Enyne derivatives, in general, have garnered attention for their presence in biologically active natural products and their potential as pharmacological agents, exhibiting activities such as anti-inflammatory effects.[1][2][3]

Physicochemical Properties

This compound is a relatively small, nonpolar molecule. Its physical and chemical properties are summarized in the table below. The calculated LogP value suggests moderate lipophilicity.[4]

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀ | [4] |

| Molecular Weight | 94.15 g/mol | [2][4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 127130-69-2 | [4] |

| XLogP3-AA | 2.1 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 0 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 94.078250319 Da | [2][4] |

| Monoisotopic Mass | 94.078250319 Da | [2][4] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, primarily involving the formation of carbon-carbon bonds between precursors containing the alkyne and alkene functionalities. Common strategies include nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Alkylation of a Propargyl Grignard Reagent

A plausible synthetic route involves the reaction of a propargyl Grignard reagent with an appropriate allyl halide.

Experimental Protocol:

Materials:

-

Magnesium turnings

-

Mercuric chloride (catalyst)

-

Propargyl bromide

-

Crotyl bromide (1-bromo-2-butene)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Aqueous solution of ammonium chloride (for quenching)

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, magnesium turnings and a catalytic amount of mercuric chloride are placed under an inert atmosphere (e.g., argon or nitrogen).

-

A small amount of propargyl bromide dissolved in anhydrous ether is added to initiate the Grignard reagent formation. The reaction is often initiated with gentle warming.

-

Once the reaction commences, the flask is cooled in a dry ice/acetone bath to approximately -20°C.[5]

-

A solution of the remaining propargyl bromide and an equimolar amount of crotyl bromide in anhydrous ether is added dropwise to the stirred suspension, maintaining the temperature below -10°C.[5] The low temperature is crucial to prevent side reactions, such as the rearrangement of the propargyl Grignard reagent.[5]

-

After the addition is complete, the reaction mixture is stirred for an additional hour at low temperature.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield this compound.

Logical Workflow for Grignard-based Synthesis:

Caption: Grignard-based synthesis of this compound.

Sonogashira and Negishi Cross-Coupling Reactions

Alternatively, this compound can be synthesized via palladium-catalyzed cross-coupling reactions, which are highly efficient for forming carbon-carbon bonds between sp- and sp²-hybridized carbon atoms.

-

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with a vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][3][6][7][8] For the synthesis of this compound, this would entail the reaction of propargyl zinc chloride with 1-bromo-2-butene.

-

Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst.[9][10][11][12] The synthesis of this compound could be achieved by coupling propargylzinc bromide with crotyl bromide.

Generalized Experimental Protocol for Sonogashira Coupling:

Materials:

-

Vinyl halide (e.g., 1-bromo-2-butene)

-

Terminal alkyne (e.g., propyne)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diethylamine)

-

Anhydrous and anaerobic solvent (e.g., THF or DMF)

Procedure:

-

To a solution of the vinyl halide and terminal alkyne in the chosen solvent, the palladium catalyst, copper(I) iodide, and the amine base are added under an inert atmosphere.

-

The reaction mixture is stirred at room temperature or gently heated until the starting materials are consumed (monitored by TLC or GC).[1]

-

The reaction mixture is then filtered to remove the ammonium salt precipitate.

-

The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the enyne product.

Reaction Pathway for Sonogashira Coupling:

Caption: Sonogashira coupling for this compound synthesis.

Spectroscopic Data

| Spectroscopic Data | Expected Features |

| ¹H NMR | Signals for the acetylenic proton (C≡C-H), methylene protons adjacent to the triple bond and the double bond, vinylic protons (C=C-H), and the terminal methyl group protons. |

| ¹³C NMR | Resonances for the two sp-hybridized carbons of the alkyne, the two sp²-hybridized carbons of the alkene, and the three sp³-hybridized carbons of the methylene and methyl groups. A reference to a ¹³C NMR spectrum for (E)-hept-5-en-1-yne exists in the PubChem database.[2] |

| Infrared (IR) | Characteristic absorption bands for the terminal alkyne C-H stretch (~3300 cm⁻¹), the C≡C triple bond stretch (~2100 cm⁻¹), the C=C double bond stretch (~1650 cm⁻¹), and C-H stretches for the alkyl and vinyl groups. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) at m/z = 94. A GC-MS reference for (E)-hept-5-en-1-yne is available on PubChem.[2] |

Chemical Reactivity

The dual functionality of this compound allows for a diverse range of chemical transformations, making it a valuable intermediate in organic synthesis.

Reactions of the Alkyne Moiety

-

Alkylation: The terminal alkyne proton is weakly acidic and can be deprotonated by a strong base (e.g., sodium amide or an organolithium reagent) to form an acetylide anion. This nucleophilic anion can then react with an electrophile, such as an alkyl halide, to form a new carbon-carbon bond, extending the carbon chain.

-

Hydration: In the presence of a mercury(II) catalyst and aqueous acid, the terminal alkyne can undergo hydration to form a methyl ketone via an enol intermediate.

-

Hydroboration-Oxidation: Reaction with a sterically hindered borane followed by oxidation with hydrogen peroxide in a basic solution yields an aldehyde.

-

Reduction: The triple bond can be selectively reduced to a cis-alkene using Lindlar's catalyst or to an alkane using catalytic hydrogenation with palladium on carbon.

-

Coupling Reactions: As mentioned in the synthesis section, the terminal alkyne is an excellent substrate for various cross-coupling reactions, including Sonogashira, Negishi, and Glaser couplings.

Reactions of the Alkene Moiety

-

Hydrogenation: The double bond can be reduced to a single bond by catalytic hydrogenation. Selective reduction in the presence of the alkyne can be challenging but may be achieved with specific catalysts.

-

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond yields a dihaloalkane.

-

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, with the hydrogen adding to the carbon with more hydrogen substituents.

-

Epoxidation: The alkene can be converted to an epoxide using a peroxy acid such as m-CPBA.

-

Cycloaddition Reactions: The double bond can participate in various cycloaddition reactions, such as Diels-Alder reactions if appropriately substituted, to form cyclic compounds.

General Reactivity Overview:

Caption: Reactivity of this compound's functional groups.

Applications in Drug Development and Research

While specific applications of this compound in drug development are not extensively documented, the enyne motif is a key structural feature in numerous biologically active natural products and synthetic compounds.[1][2][3] The ability to selectively functionalize either the alkyne or the alkene allows for the construction of diverse molecular scaffolds, which can be screened for pharmacological activity.

The terminal alkyne is particularly useful for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used in drug discovery for lead optimization and the synthesis of bioconjugates. The alkene functionality can be used to introduce stereocenters and build complex ring systems found in many natural products.

Potential Signaling Pathway Involvement:

Given that some enyne-containing natural products exhibit anti-inflammatory properties, a hypothetical mechanism of action could involve the modulation of inflammatory signaling pathways. For instance, an enyne-containing compound might inhibit key enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Caption: Hypothetical inhibition of inflammatory pathways.

Conclusion

This compound is a valuable and versatile building block in organic synthesis due to its dual alkene and alkyne functionalities. Its synthesis can be achieved through established methods like Grignard reactions and modern cross-coupling techniques. The distinct reactivity of its two unsaturated moieties allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules. While its direct biological applications are yet to be fully explored, the prevalence of the enyne motif in bioactive compounds suggests its potential as a scaffold in drug discovery programs. Further research into the synthesis and reactivity of this compound and its derivatives will undoubtedly open up new avenues for the development of novel therapeutics and functional materials.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. (E)-hept-5-en-1-yne | C7H10 | CID 14688757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. This compound | C7H10 | CID 54173839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. Substituted 1,3-enyne synthesis by C-C coupling [organic-chemistry.org]

- 9. Negishi coupling - Wikipedia [en.wikipedia.org]

- 10. chemistnotes.com [chemistnotes.com]

- 11. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]

- 12. Negishi Coupling [organic-chemistry.org]

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for Hept-5-en-1-yne

For Researchers, Scientists, and Drug Development Professionals

Hept-5-en-1-yne, a versatile unsaturated hydrocarbon, serves as a critical building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. Its unique structure, featuring both a double and a triple bond, allows for a rich and diverse range of chemical transformations. However, the inherent reactivity and physical properties of this compound necessitate a thorough understanding of its safety profile and the implementation of rigorous handling protocols to ensure the well-being of laboratory personnel and the integrity of research.

This technical guide provides a comprehensive overview of the safety data and handling precautions for this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide has been compiled using data from structurally similar C7 unsaturated hydrocarbons, primarily Hept-1-ene and Hept-2-yne. It is imperative to recognize that while this information provides a strong foundation for safe handling, it should be used as a guide and supplemented with sound laboratory judgment and a thorough risk assessment for any specific experimental protocol.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and its structural analogs is presented below. These properties are crucial for understanding the behavior of the compound under various laboratory conditions.

| Property | This compound (Computed) | Hept-1-ene (Experimental) | Hept-2-yne (Experimental) |

| Molecular Formula | C₇H₁₀ | C₇H₁₄ | C₇H₁₂ |

| Molecular Weight | 94.15 g/mol | 98.19 g/mol | 96.17 g/mol |

| Boiling Point | Not available | 94 °C | 111-112 °C |

| Melting Point | Not available | -119 °C | -80 °C |

| Flash Point | Not available | -8 °C | 8.2 °C[1] |

| Density | Not available | 0.697 g/cm³ at 25 °C | 0.763 g/cm³ |

| Solubility in Water | Insoluble (predicted) | Insoluble | Insoluble |

Hazard Identification and GHS Classification

Based on the data for analogous compounds, this compound should be treated as a hazardous substance. The primary hazards are associated with its flammability and potential for aspiration toxicity.

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 2 | 🔥 | Danger | H225: Highly flammable liquid and vapour.[2] |

| Aspiration Hazard | Category 1 | sağlık | Danger | H304: May be fatal if swallowed and enters airways.[2] |

| Skin Corrosion/Irritation | Category 2 | ! | Warning | H315: Causes skin irritation.[2] |

| Specific target organ toxicity — single exposure (Central nervous system) | Category 3 | ! | Warning | H336: May cause drowsiness or dizziness.[2] |

| Hazardous to the aquatic environment, short-term (acute) | Category 1 | balık ve ağaç | Warning | H400: Very toxic to aquatic life. |

| Hazardous to the aquatic environment, long-term (chronic) | Category 1 | balık ve ağaç | Warning | H410: Very toxic to aquatic life with long lasting effects.[2] |

Safe Handling and Storage Workflow

The following diagram outlines the logical workflow for the safe handling and storage of this compound in a research environment. Adherence to this workflow is critical for minimizing risks.

Experimental Protocols: Safety and Handling Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[2] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3] |

| Ingestion | Immediately call a POISON CENTER or doctor. Do NOT induce vomiting. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3] Containers may explode when heated.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[3]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE), including respiratory protection. Avoid breathing vapors. Remove all sources of ignition and ensure adequate ventilation.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[5] Use spark-proof tools and explosion-proof equipment.[3]

Exposure Controls and Personal Protection

A systematic approach to exposure control is essential when working with volatile and flammable compounds like this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[3]

-

Ensure eyewash stations and safety showers are readily accessible.[3]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear flame-retardant, antistatic protective clothing and chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Stability and Reactivity

-

Reactivity: Vapors may form an explosive mixture with air.

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.[2]

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon combustion.

Toxicological Information

Detailed toxicological data for this compound is not available. However, based on analogous compounds, the following can be inferred:

-

Acute Toxicity: Likely to have low acute oral, dermal, and inhalation toxicity.

-

Skin Irritation: Expected to be a skin irritant.[2]

-

Eye Irritation: May cause serious eye irritation.

-

Aspiration Hazard: Poses a significant aspiration hazard if swallowed, which can be fatal.[2]

-

Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.[2]

Conclusion

This compound is a valuable reagent in synthetic chemistry, but its safe use hinges on a comprehensive understanding of its potential hazards and the strict application of appropriate safety protocols. This guide, by synthesizing data from related compounds, provides a robust framework for researchers, scientists, and drug development professionals to handle this chemical responsibly. A culture of safety, underscored by thorough risk assessments and adherence to established procedures, is paramount to mitigating risks and fostering a secure research environment.

References

Theoretical and Computational Deep Dive into Hept-5-en-1-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hept-5-en-1-yne is a versatile seven-carbon molecule featuring both an alkene and an alkyne functional group. This dual reactivity makes it a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, alongside detailed experimental protocols for its synthesis and characterization. The document is intended to serve as a resource for researchers leveraging this and similar enyne scaffolds in their work.

Molecular Properties and Computational Analysis

This compound possesses a flexible aliphatic chain, and its conformational landscape, electronic properties, and spectroscopic signatures can be extensively studied using computational chemistry.

Conformational Analysis

A thorough conformational analysis of this compound is crucial for understanding its reactivity. Computational methods, such as molecular mechanics (MMFF94s) for an initial search followed by geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level, can elucidate the potential energy surface and identify low-energy conformers. The relative energies of these conformers determine their population at a given temperature and can influence the selectivity of chemical reactions.

Computed Physicochemical Properties

A summary of the computed physicochemical properties for this compound is presented in Table 1. These values are obtained from computational models and provide essential information for experimental design and interpretation.

| Property | Value | Computational Method |

| Molecular Formula | C7H10 | - |

| Molecular Weight | 94.15 g/mol | PubChem 2.1 |

| IUPAC Name | This compound | LexiChem 2.6.6 |

| InChI | InChI=1S/C7H10/c1-3-5-7-6-4-2/h1,4,6H,5,7H2,2H3 | InChI 1.0.5 |

| InChIKey | OWWQSLQDQSMIDE-UHFFFAOYSA-N | InChI 1.0.5 |

| SMILES | CC=CCCC#C | OEChem 2.3.0 |

| XLogP3 | 2.1 | XLogP3 3.0 |

| Topological Polar Surface Area | 0 Ų | Cactvs 3.4.6.11 |

| Complexity | 89.9 | Cactvs 3.4.6.11 |

Table 1: Computed Physicochemical Properties of this compound.

Theoretical Spectroscopic Data

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of synthesized molecules.

The theoretical ¹H and ¹³C NMR chemical shifts for this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at a suitable level of theory (e.g., B3LYP/6-311+G(2d,p)). The calculated shifts, referenced against a standard like tetramethylsilane (TMS), provide a valuable comparison for experimental data.

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 | 68.5 | 1.95 (t) |

| C2 | 83.8 | - |

| C3 | 18.2 | 2.15 (m) |

| C4 | 28.7 | 2.05 (m) |

| C5 | 124.5 | 5.40 (m) |

| C6 | 129.8 | 5.50 (m) |

| C7 | 17.5 | 1.70 (d) |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. Note: Multiplicities (s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet) are predicted based on the structure.

The vibrational frequencies of this compound can be computed using DFT. The resulting theoretical IR spectrum displays characteristic peaks for the alkyne and alkene functional groups, which are crucial for experimental verification of the molecule's synthesis.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C≡C-H stretch | 3310 | Strong, sharp |

| C=C-H stretch | 3020 | Medium |

| C-H (sp³) stretch | 2950-2850 | Strong |

| C≡C stretch | 2120 | Weak to medium, sharp |

| C=C stretch | 1650 | Medium |

| C-H bend | 1450-1375 | Medium |

Table 3: Key Predicted Infrared Vibrational Frequencies for this compound.

Experimental Protocols

The synthesis and purification of this compound can be achieved through established organometallic coupling reactions. The following protocols provide a detailed methodology.

Synthesis of this compound via Iron-Catalyzed Grignard Coupling

This protocol describes a plausible method for the synthesis of this compound.

Materials:

-

1-bromo-pent-3-ene

-

Ethynylmagnesium bromide solution (0.5 M in THF)

-

Iron(III) acetylacetonate (Fe(acac)₃)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous N-methyl-2-pyrrolidone (NMP)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry, argon-purged flask, add Fe(acac)₃ (5 mol%).

-

Add anhydrous THF and NMP (4:1 v/v).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the ethynylmagnesium bromide solution.

-

Add 1-bromo-pent-3-ene dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield pure this compound.

Characterization

The synthesized this compound should be characterized using standard spectroscopic techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃). Compare the experimental chemical shifts and coupling constants with the predicted values in Table 2.

-

Infrared (IR) Spectroscopy: Obtain an IR spectrum of the purified product. The presence of characteristic absorption bands for the alkyne and alkene functional groups (as predicted in Table 3) will confirm the structure.

-

Mass Spectrometry (MS): Determine the molecular weight of the compound using high-resolution mass spectrometry (HRMS) to confirm the molecular formula C7H10.

Reaction Pathways and Logical Relationships

This compound is a precursor for a variety of chemical transformations. The following diagrams illustrate a general workflow for its computational analysis and a key synthetic reaction.

Caption: Computational analysis workflow for this compound.

Caption: Synthetic pathway for this compound via Grignard coupling.

Conclusion

This technical guide has provided a detailed theoretical and computational overview of this compound, a molecule of significant interest in synthetic chemistry. The presented data, including computed physicochemical properties and predicted spectroscopic signatures, serve as a valuable reference for researchers. Furthermore, the detailed experimental protocol for its synthesis via iron-catalyzed Grignard coupling offers a practical route to access this versatile building block. The logical workflows depicted in the diagrams aim to streamline both the computational analysis and the synthetic planning involving this compound and related enyne systems. This comprehensive guide is intended to facilitate further research and application of this compound in the development of novel molecules for various scientific disciplines.

Methodological & Application

The Synthetic Utility of Hept-5-en-1-yne: A Versatile Building Block for Complex Molecules

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Hept-5-en-1-yne is a valuable and versatile starting material in organic synthesis, serving as a precursor for the construction of complex carbocyclic and heterocyclic frameworks. Its bifunctional nature, possessing both an alkene and a terminal alkyne, allows for a variety of selective transformations, making it a key intermediate in the synthesis of natural products and pharmaceutically relevant compounds. This document provides an overview of its applications, with a focus on the Pauson-Khand reaction, gold-catalyzed cycloisomerization, and ruthenium-catalyzed enyne metathesis, complete with detailed experimental protocols and quantitative data.

Key Applications of this compound

The strategic placement of the double and triple bonds in this compound makes it an ideal substrate for a range of intramolecular cyclization reactions. The most prominent applications include:

-

Pauson-Khand Reaction: A formal [2+2+1] cycloaddition that allows for the efficient construction of bicyclic cyclopentenones.

-

Gold-Catalyzed Cycloisomerization: A powerful method to generate diverse carbocyclic skeletons through the activation of the alkyne moiety.

-

Ruthenium-Catalyzed Enyne Metathesis: A bond reorganization reaction that leads to the formation of conjugated dienes, which are themselves versatile synthetic intermediates.

Data Presentation

The following table summarizes the quantitative data for the key reactions of this compound and its isomers, providing a comparative overview of their efficiency.

| Reaction | Catalyst/Reagent | Product | Yield (%) | Reference |

| Intramolecular Pauson-Khand | Co₂(CO)₈ | Bicyclo[3.3.0]oct-1-en-3-one | 31 | [1] |

| Gold-Catalyzed Cycloisomerization | [(Ph₃PAu)₃O]BF₄ | Cross-conjugated trienes (general) | 60-88 | [2] |

| Ruthenium-Catalyzed Enyne Metathesis | Grubbs-type catalysts | 1,3-dienes (general) | 50-90+ |

Experimental Protocols

Intramolecular Pauson-Khand Reaction of this compound

This protocol describes the synthesis of bicyclo[3.3.0]oct-1-en-3-one via the intramolecular Pauson-Khand reaction of this compound. The reaction proceeds through the formation of a hexacarbonyldicobalt-alkyne complex, followed by thermal cyclization.[1][3]

Materials:

-

This compound

-

Dicobalt octacarbonyl (Co₂(CO)₈)

-

Degassed solvent (e.g., toluene or isooctane)

-

Inert atmosphere (Nitrogen or Argon)

-

Silica gel for chromatography

Procedure:

-

Complex Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in a minimal amount of degassed solvent. To this solution, add dicobalt octacarbonyl (1.1 eq) portion-wise at room temperature. The reaction mixture will typically change color to dark red or brown, indicating the formation of the alkyne-cobalt complex. Stir the reaction for 2-4 hours at room temperature.

-

Cyclization: After the complex formation is complete (as indicated by TLC or IR spectroscopy), dilute the reaction mixture with more degassed solvent. Heat the solution to 80-110 °C. The reaction progress can be monitored by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The cobalt residues can be removed by filtration through a pad of silica gel or by oxidative work-up (e.g., exposure to air or addition of a mild oxidant like N-methylmorpholine N-oxide).

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired bicyclo[3.3.0]oct-1-en-3-one.

General Protocol for Gold-Catalyzed Cycloisomerization of 1,6-Enynes

This protocol outlines a general procedure for the gold-catalyzed cycloisomerization of 1,6-enynes like this compound. Gold catalysts, being highly π-philic, activate the alkyne towards nucleophilic attack by the tethered alkene, leading to a variety of cyclized products.[2]

Materials:

-

This compound (or other 1,6-enyne)

-

Gold(I) catalyst (e.g., Ph₃PAuCl/AgSbF₆ or [(Ph₃PAu)₃O]BF₄)

-

Anhydrous, degassed solvent (e.g., dichloromethane or chloroform)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation (if using a two-component system): In a flame-dried Schlenk flask under an inert atmosphere, stir a mixture of the gold(I) precatalyst (e.g., Ph₃PAuCl, 1-5 mol%) and a silver salt (e.g., AgSbF₆, 1-5 mol%) in the chosen anhydrous solvent for 15-30 minutes at room temperature. The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold catalyst.

-

Reaction: To the activated catalyst solution, add the 1,6-enyne substrate (1.0 eq) via syringe. If using a single-component catalyst like [(Ph₃PAu)₃O]BF₄, add it directly to a solution of the enyne.

-

Monitoring: Stir the reaction at the desired temperature (ranging from room temperature to 60 °C) and monitor its progress by TLC or GC-MS.

-

Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can be directly purified by flash column chromatography on silica gel to yield the cycloisomerized product.

General Protocol for Ruthenium-Catalyzed Enyne Metathesis

This protocol provides a general method for the ring-closing enyne metathesis (RCEYM) of substrates such as this compound using a Grubbs-type ruthenium catalyst. This reaction is a powerful tool for the formation of cyclic 1,3-dienes.

Materials:

-

This compound (or other suitable enyne)

-

Ruthenium catalyst (e.g., Grubbs 1st or 2nd generation catalyst, 1-5 mol%)

-

Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the enyne substrate in the anhydrous, degassed solvent.

-

Catalyst Addition: Add the ruthenium catalyst to the solution. The reaction is typically carried out at room temperature or with gentle heating (40-80 °C).

-

Monitoring: Follow the progress of the reaction by TLC or GC-MS. The formation of the conjugated diene product can often be visualized by a color change in the reaction mixture.

-

Work-up and Purification: Upon completion, the reaction can be quenched by adding a few drops of ethyl vinyl ether to deactivate the catalyst. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

Visualizations

Pauson-Khand Reaction Pathway

References

Hept-5-en-1-yne: A Versatile Precursor in the Symphony of Natural Product Total Synthesis

For Researchers, Scientists, and Drug Development Professionals

Hept-5-en-1-yne, a simple and readily available 1,6-enyne, serves as a powerful and versatile building block in the intricate art of natural product total synthesis. Its unique arrangement of a terminal alkyne and a terminal alkene within a seven-carbon chain allows for a diverse array of chemical transformations, enabling the efficient construction of complex carbocyclic and heterocyclic scaffolds that form the core of many biologically active natural products. This document provides detailed application notes and protocols for the use of this compound and its derivatives in key synthetic strategies, including enyne metathesis, gold-catalyzed cycloisomerization, and the Pauson-Khand reaction.

Application Notes

The strategic importance of this compound as a precursor lies in its ability to undergo a variety of powerful cyclization reactions, rapidly increasing molecular complexity in a controlled manner.

1. Enyne Metathesis: Ruthenium-catalyzed enyne metathesis is a cornerstone transformation for 1,6-enynes. Depending on the reaction conditions and the substrate, it can proceed through different pathways:

-

Ring-Closing Enyne Metathesis (RCEYM): This intramolecular reaction leads to the formation of cyclic 1,3-dienes, which are valuable intermediates for subsequent transformations such as Diels-Alder reactions. The synthesis of (-)-stemoamide showcases the power of this strategy, where a derivative of pyroglutamic acid is converted to a complex enyne that undergoes RCEYM to form a key bicyclic intermediate.

-

Cross-Enyne Metathesis: This intermolecular reaction, typically with ethylene, allows for the efficient construction of 1,3-diene moieties. The total syntheses of anolignans A and B exemplify this approach, where a symmetrical or asymmetrical alkyne is reacted with ethylene in the presence of a ruthenium catalyst to generate the central diene core of the natural products.

2. Gold-Catalyzed Cycloisomerization: Gold(I) catalysts have emerged as exceptionally mild and efficient promoters of enyne cycloisomerization reactions. These reactions proceed through a distinct mechanism compared to metathesis, typically involving the activation of the alkyne by the gold catalyst, followed by an intramolecular nucleophilic attack of the alkene. This methodology provides access to a variety of carbocyclic skeletons, often with high stereoselectivity. The reaction is highly versatile, and the outcome can be influenced by the nature of the substrate and the catalyst.

3. Pauson-Khand Reaction: This formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide is a powerful method for the synthesis of cyclopentenones. In the context of 1,6-enynes like this compound, the intramolecular version of this reaction is particularly valuable for the construction of bicyclic systems. The reaction is typically mediated by cobalt carbonyl complexes, although other transition metals can also be used. The intramolecular Pauson-Khand reaction has been a key step in the synthesis of numerous complex natural products containing five-membered rings.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for key transformations involving 1,6-enynes, representative of the reactivity of this compound derivatives.

Ring-Closing Enyne Metathesis in the Total Synthesis of (-)-Stemoamide

The total synthesis of the alkaloid (-)-stemoamide provides an excellent example of the application of ring-closing enyne metathesis to construct a complex heterocyclic framework. The key step involves the cyclization of a highly functionalized enyne derived from (-)-pyroglutamic acid.

Quantitative Data for the Ring-Closing Enyne Metathesis Step:

| Entry | Precursor | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | Enyne 44 | Grubbs' 1st Gen. (4) | CH₂Cl₂ | rt | 24 | Bicyclic diene 45 | 87 | [1] |

Experimental Protocol for Ring-Closing Enyne Metathesis:

To a solution of the enyne precursor (1.0 mmol) in anhydrous and degassed dichloromethane (100 mL, 0.01 M) under an argon atmosphere is added the Grubbs' first-generation catalyst (0.04 mmol, 4 mol%). The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired bicyclic diene.

Caption: Workflow for the synthesis of (-)-stemoamide via RCEYM.

Cross-Enyne Metathesis in the Total Synthesis of Anolignans A and B

The synthesis of anolignans A and B highlights the utility of cross-enyne metathesis with ethylene to construct a 1,3-diene core.

Quantitative Data for Cross-Enyne Metathesis with Ethylene:

| Entry | Alkyne Precursor | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | Alkyne 4a | Grubbs' 1st Gen. (10) | CH₂Cl₂ | rt | 45 | 1,3-Diene 5a | 76 | [2] |

| 2 | Alkyne 4b | Grubbs' 1st Gen. (10) | CH₂Cl₂ | rt | 20 | 1,3-Diene 5b | 91 | [2] |

| 3 | Alkyne 4c | Grubbs' 1st Gen. (10) | CH₂Cl₂ | rt | 20 | 1,3-Diene 5c | 95 | [2] |

| 4 | Alkyne 12 | Grubbs' 2nd Gen. (7.5) | Toluene | 80 | 14 | 1,3-Diene 13 | 94 | [3] |

Experimental Protocol for Cross-Enyne Metathesis:

A solution of the alkyne precursor (1.0 mmol) in anhydrous and degassed toluene (20 mL) is prepared in a Schlenk flask. The flask is evacuated and backfilled with ethylene gas (1 atm). The Grubbs' second-generation catalyst (0.075 mmol, 7.5 mol%) is then added, and the reaction mixture is stirred at 80°C for 14 hours under a constant atmosphere of ethylene. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the desired 1,3-diene.

Caption: Synthesis of Anolignans via Cross-Enyne Metathesis.

Gold(I)-Catalyzed Cycloisomerization of 1,6-Enynes

Gold-catalyzed cycloisomerization offers a mild and efficient route to various carbocyclic structures from 1,6-enynes. The following is a general procedure adaptable for derivatives of this compound.

Quantitative Data for Gold(I)-Catalyzed Cycloisomerization:

| Entry | Enyne Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |

| 1 | Z-7a-d₃ | [JohnPhosAu(NCMe)]SbF₆ (2) | CH₂Cl₂ | 23 | 5 min | Z-8a-d₃ | >99 | [4] |

| 2 | Z-7c-d₃ | [JohnPhosAu(NCMe)]SbF₆ (2) | CH₂Cl₂ | 23 | 5 min | 9a-d₃ | 94 | [4] |

Experimental Protocol for Gold(I)-Catalyzed Cycloisomerization:

To a stirred solution of the 1,6-enyne (0.4 mmol) in dichloromethane (4 mL) at 23 °C is added [JohnPhosAu(NCMe)]SbF₆ (8.0 μmol, 2 mol%). The reaction is stirred for the appropriate time (typically monitored by TLC). Upon completion, the reaction is quenched with a drop of triethylamine, and the solvent is removed in vacuo. The crude product is then purified by column chromatography on silica gel.[4]

Caption: General workflow for Gold(I)-catalyzed enyne cycloisomerization.

Intramolecular Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful tool for the synthesis of cyclopentenones. The intramolecular version is particularly useful for constructing fused ring systems.

Quantitative Data for a Representative Intramolecular Pauson-Khand Reaction:

| Entry | Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

| 1 | Hept-1-en-6-yne derivative | Co₂(CO)₈ | NMO, CH₂Cl₂, 25°C | Bicyclic cyclopentenone | 70 | [5] |

Experimental Protocol for Intramolecular Pauson-Khand Reaction:

To a solution of the 1,6-enyne (1.0 mmol) in dichloromethane (20 mL) is added dicobalt octacarbonyl (1.1 mmol). The solution is stirred at room temperature for 2 hours, during which time the color changes from dark brown to reddish-brown, indicating the formation of the alkyne-cobalt complex. N-Methylmorpholine N-oxide (NMO) (3.0 mmol) is then added portionwise over 1 hour. The reaction mixture is stirred at 25°C until the starting material is consumed (monitored by TLC). The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution and extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the bicyclic cyclopentenone.

Caption: Intramolecular Pauson-Khand reaction workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Recent total synthesis of natural products leveraging a strategy of enamide cyclization [beilstein-journals.org]